

An In-depth Technical Guide to 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-ethoxypyridine

Cat. No.: B180952

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CAS Number: 57883-25-7

This technical guide provides a comprehensive overview of **3-Bromo-2-ethoxypyridine**, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its potential role in the development of kinase inhibitors.

Chemical Properties and Data

3-Bromo-2-ethoxypyridine is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an ethoxy group on the pyridine ring, makes it an ideal scaffold for the construction of more complex molecules.

Property	Value	Reference
CAS Number	57883-25-7	[1]
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
Appearance	Yellow liquid	
Boiling Point	210.3°C at 760 mmHg	[2]
Density	1.449 g/cm ³	[2]
Storage Conditions	0-8°C	[1]
Purity	Typically >95%	[2]

Synthesis of 3-Bromo-2-ethoxypyridine

A common and effective method for the synthesis of **3-Bromo-2-ethoxypyridine** involves the nucleophilic substitution of a chlorine atom in 3-bromo-2-chloropyridine with an ethoxide group.

Experimental Protocol

Reaction:

- To a solution of 3-bromo-2-chloropyridine (10.0 g) in anhydrous ethanol (100 mL), a 21% solution of sodium ethoxide in ethanol (70.8 mL) is added slowly.
- The reaction mixture is heated to reflux and maintained overnight.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

- Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is dissolved in ethyl acetate.

- The organic solution is washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous ammonium chloride.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
- The crude product is purified by silica gel column chromatography using a cyclohexane/ethyl acetate (10:1, v/v) eluent.

Yield:

- This procedure typically yields **3-Bromo-2-ethoxypyridine** as a yellow oil with a yield of approximately 69%.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **3-Bromo-2-ethoxypyridine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
1.34	triplet	3H	-CH ₃
4.37	quartet	2H	-OCH ₂ -
6.93	dd	1H	Pyridine-H5
8.02	dd	1H	Pyridine-H4
8.15	dd	1H	Pyridine-H6

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Other Spectroscopic Data

Detailed ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for **3-Bromo-2-ethoxypyridine** are not readily available in the searched literature. However, analysis of analogous compounds such as 3-bromo-2-methoxypyridine can provide expected characteristic signals. For instance, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (^{79}Br and ^{81}Br). The IR spectrum would likely exhibit strong C-O and C-Br stretching vibrations.

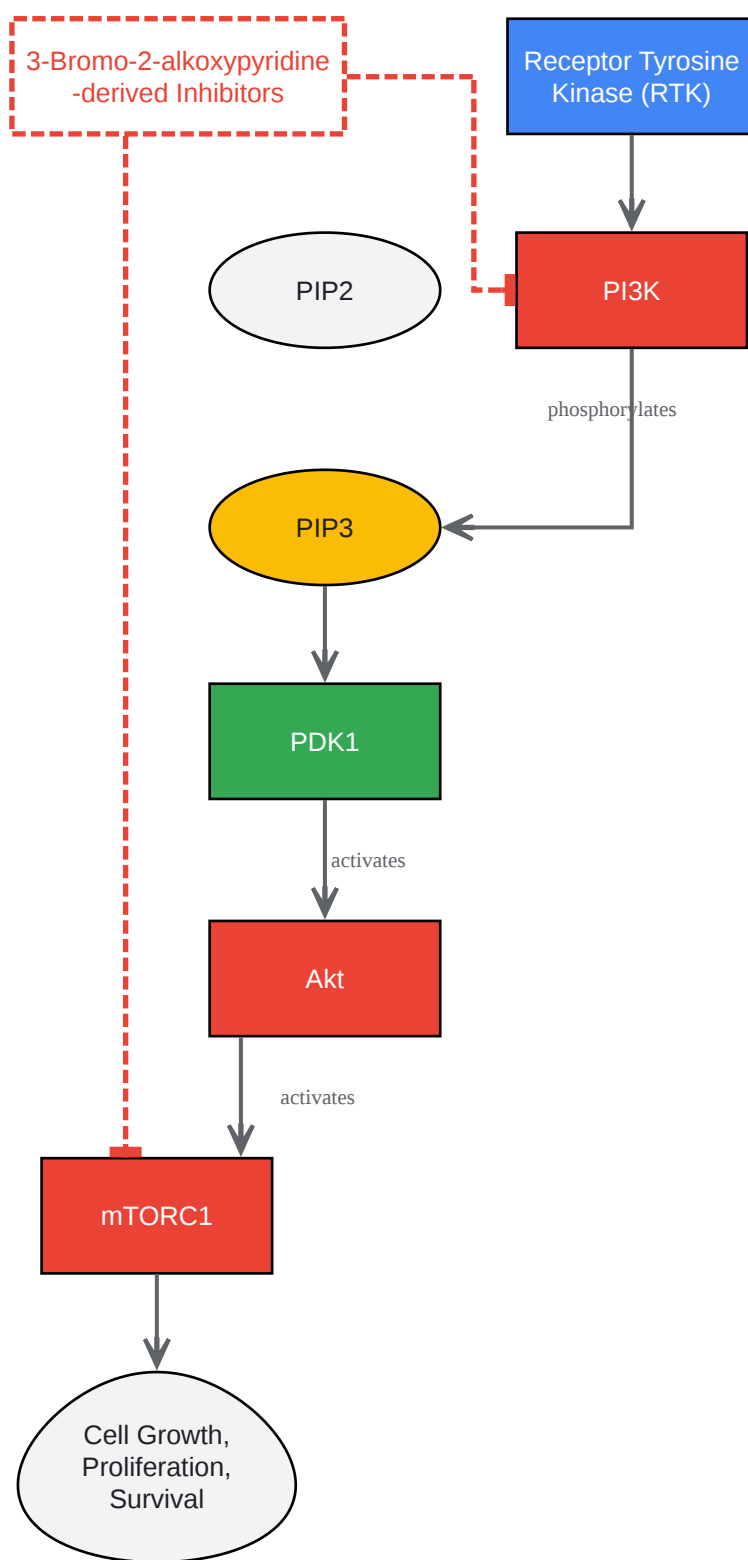
Applications in Drug Discovery and Development

The structural motifs present in **3-Bromo-2-ethoxypyridine** make it a valuable precursor in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The pyridine core is a common scaffold in the development of inhibitors for various kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in cancer.[3][4]

While direct synthesis of a PI3K/Akt/mTOR inhibitor using **3-Bromo-2-ethoxypyridine** has not been explicitly documented in the available literature, numerous studies report the use of structurally similar 2-bromo-alkoxypyridines as key intermediates in the synthesis of potent inhibitors for this pathway.[3] The bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core to optimize inhibitor potency and selectivity.



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PI3K/Akt/mTOR signaling pathway and points of inhibition.

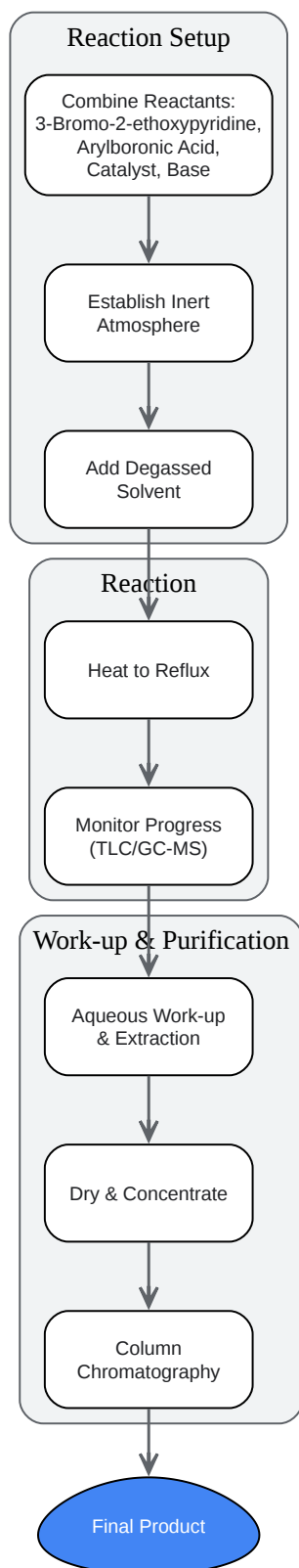
Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in **3-Bromo-2-ethoxypyridine** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl groups to the pyridine ring.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

- Materials:
 - **3-Bromo-2-ethoxypyridine**
 - Arylboronic acid (1.1 equivalents)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
 - Base (e.g., K₂CO₃, 2.0 equivalents)
 - Solvent (e.g., a mixture of 1,4-dioxane and water)
- Procedure:
 - In a round-bottom flask, combine **3-Bromo-2-ethoxypyridine**, the arylboronic acid, palladium catalyst, and base.
 - The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
 - Degassed solvent is added, and the mixture is heated to reflux (typically 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
 - After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel.



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Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

3-Bromo-2-ethoxypyridine is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its utility as a scaffold for creating diverse molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes it a key building block for the synthesis of kinase inhibitors and other biologically active molecules. This guide provides essential technical information to support researchers in leveraging the synthetic potential of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2-ethoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180952#3-bromo-2-ethoxypyridine-cas-number>]

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